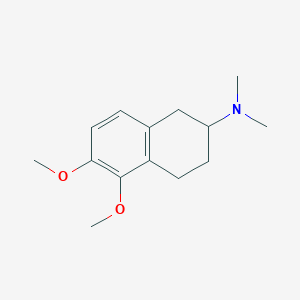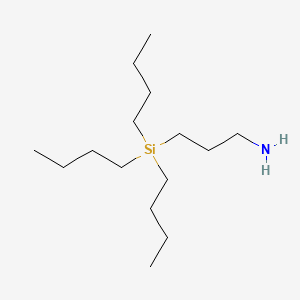
3-(Tributylsilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylsilyl)propan-1-amine is an organosilicon compound characterized by the presence of a tributylsilyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylsilyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-chloropropan-1-amine+tributylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylsilyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include substituted amines and amides.
Oxidation: Products include corresponding oxides or hydroxylamines.
Reduction: Products include reduced amines or hydrocarbons.
Scientific Research Applications
3-(Tributylsilyl)propan-1-amine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of silicon-based materials and coatings.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3-(Tributylsilyl)propan-1-amine involves its interaction with specific molecular targets. The tributylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propan-1-amine
- 3-(Diethylamino)propyl trimethoxysilane
Uniqueness
3-(Tributylsilyl)propan-1-amine is unique due to the presence of the bulky tributylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and hydrophobicity are advantageous, such as in the stabilization of reactive intermediates and the modification of surface properties.
Properties
CAS No. |
17907-98-1 |
|---|---|
Molecular Formula |
C15H35NSi |
Molecular Weight |
257.53 g/mol |
IUPAC Name |
3-tributylsilylpropan-1-amine |
InChI |
InChI=1S/C15H35NSi/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16/h4-16H2,1-3H3 |
InChI Key |
LUGKWMHQSJGTKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


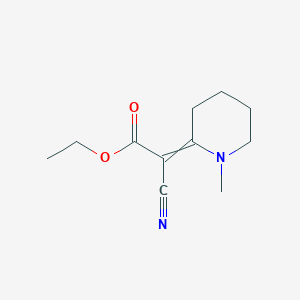
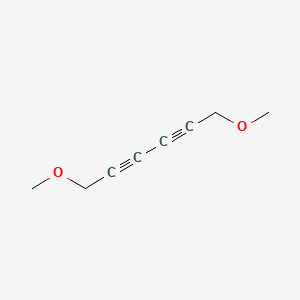
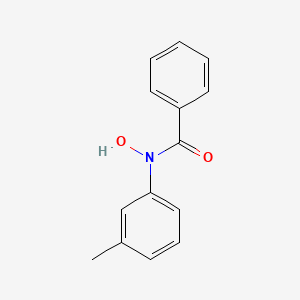
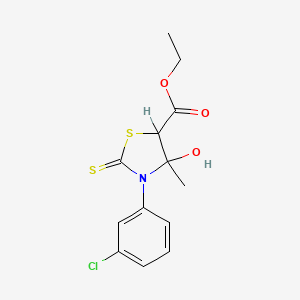

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

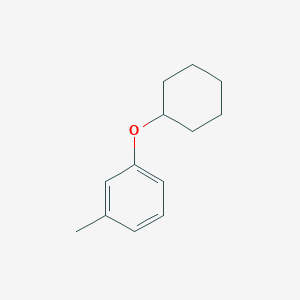

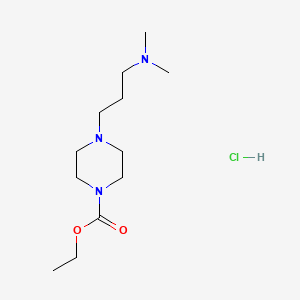
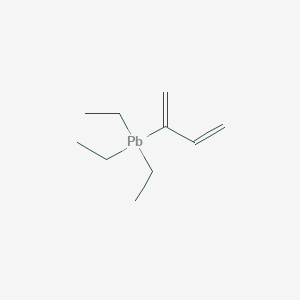

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
